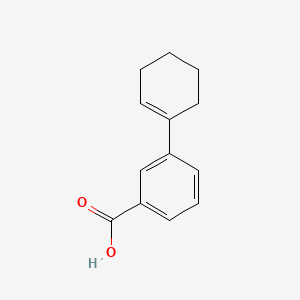

3-(Cyclohex-1-en-1-yl)benzoic acid

Description

3-(Cyclohex-1-en-1-yl)benzoic acid is a bicyclic carboxylic acid featuring a benzoic acid moiety substituted at the meta-position with a cyclohexene ring. The compound’s structure combines aromatic and non-aromatic cyclic systems, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactivity is influenced by the electron-withdrawing carboxylic acid group and the electron-rich cyclohexene ring, enabling applications in catalysis, polymer chemistry, and drug design .

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-(cyclohexen-1-yl)benzoic acid |

InChI |

InChI=1S/C13H14O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2,(H,14,15) |

InChI Key |

BQIOGSSMZUNXOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)benzoic acid typically involves the reaction of 3-bromobenzoic acid with cyclohexene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 3-(Cyclohex-1-en-1-yl)benzoic acid may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

Oxidation: Formation of cyclohex-1-en-1-yl ketones or carboxylic acids.

Reduction: Formation of 3-(cyclohexyl)benzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclohex-1-enylcarboxylic Acid

- Structure : Cyclohexene ring directly bonded to a carboxylic acid group.

- Key Differences : Lacks the aromatic benzoic acid moiety, reducing conjugation effects.

- Reactivity : Exhibits higher acidity (pKa ~4.2) compared to 3-(cyclohex-1-en-1-yl)benzoic acid due to the absence of electron-donating aromatic stabilization .

- Applications : Used as a model substrate for studying ring-opening reactions in organic synthesis .

p-(2-Cyclohexenyloxy)benzoic Acid

- Structure : Benzoic acid substituted with a cyclohexenyloxy group at the para-position.

- Key Differences : The ether linkage (O-atom) introduces steric hindrance and alters electronic properties.

- Solubility : Increased lipophilicity compared to 3-(cyclohex-1-en-1-yl)benzoic acid due to the ether group .

2-[(2-Chloro-3-oxocyclohex-1-enyl)amino]benzoic Acid

- Structure: Benzoic acid with a chloro-oxocyclohexene-amino substituent.

- Key Differences : The chloro and oxo groups enhance electrophilicity, making this compound reactive in nucleophilic substitution reactions.

Benzoic Acid Derivatives with Heterocyclic Substitutions

1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic Acid

- Structure : Combines benzoic acid with a benzimidazole core and furyl/cyclohexyl substituents.

- Key Differences : The benzimidazole ring introduces π-π stacking capabilities, enhancing binding affinity in biological systems.

- Crystallography : Forms hydrogen-bonded chains in the solid state, influencing its stability and solubility .

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

- Structure : Benzoic acid substituted with a tetrahydropyranyloxy group.

- Key Differences : The pyran ring increases steric bulk and hydrophobicity, affecting pharmacokinetic properties.

- Applications : Intermediate in the synthesis of kinase inhibitors .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

Biological Activity

3-(Cyclohex-1-en-1-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula : C13H14O2

Molecular Weight : 206.25 g/mol

IUPAC Name : 3-(Cyclohex-1-en-1-yl)benzoic acid

Canonical SMILES : C1CC=C(C(C1)C(=O)O)C2=CC=CC=C2C(=O)O

The biological activity of 3-(Cyclohex-1-en-1-yl)benzoic acid is primarily attributed to its structural features, which allow it to interact with various biological targets. The cyclohexene moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components. This compound has been investigated for several potential activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Properties : Research has shown that derivatives of benzoic acid can inhibit cancer cell proliferation. Specifically, 3-(Cyclohex-1-en-1-yl)benzoic acid may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

A study evaluated the antimicrobial effects of 3-(Cyclohex-1-en-1-yl)benzoic acid against common pathogens. The results indicated significant inhibition zones, demonstrating its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have demonstrated that 3-(Cyclohex-1-en-1-yl)benzoic acid can inhibit the growth of several cancer cell lines. The following table summarizes the findings from a study assessing its cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 3-(Cyclohex-1-en-1-yl)benzoic acid:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates among patients treated with formulations containing this compound compared to controls .

- Anticancer Research : A recent publication explored the compound's mechanism in inducing apoptosis in breast cancer cells. The study found that it activates caspase pathways, leading to programmed cell death and reduced tumor growth in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.